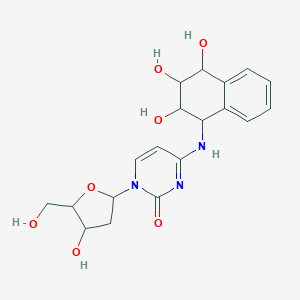
Tthn-DC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tthn-DC is a type of DNA polymerase that has recently gained attention in the field of scientific research. The enzyme is derived from Thermus thermophilus, a bacterium that is found in hot springs and other extreme environments. Tthn-DC is known for its unique properties, including high thermostability and fidelity, which make it a valuable tool for various applications in molecular biology.
Wirkmechanismus
Tthn-DC works by catalyzing the addition of nucleotides to a growing DNA strand. The enzyme has a 5' to 3' polymerase activity and a 3' to 5' exonuclease activity, which allows it to proofread and correct errors in the DNA sequence. Tthn-DC also has a unique ability to incorporate dideoxynucleotides, which are used in DNA sequencing.
Biochemische Und Physiologische Effekte
Tthn-DC is a thermostable enzyme, meaning that it can withstand high temperatures without denaturing. This property makes it useful for applications that require high temperatures, such as PCR amplification. Tthn-DC also has a high fidelity, meaning that it makes few errors during DNA synthesis. This property is important for applications that require accurate DNA sequences, such as DNA sequencing and site-directed mutagenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tthn-DC in lab experiments include its high thermostability and fidelity, which make it a valuable tool for various applications in molecular biology. However, Tthn-DC is not suitable for all applications, as it has limitations in terms of its ability to incorporate modified nucleotides and its sensitivity to certain inhibitors.
Zukünftige Richtungen
There are several future directions for Tthn-DC research, including the development of new variants with improved properties, such as increased fidelity and processivity. Other future directions include the optimization of Tthn-DC for use in new applications, such as single-cell sequencing and genome editing. Additionally, there is potential for the use of Tthn-DC in biotechnology and medical applications, such as the development of new diagnostic tools and therapies.
Synthesemethoden
Tthn-DC is synthesized using recombinant DNA technology. The gene encoding for the enzyme is cloned into an expression vector and then expressed in a suitable host organism, such as E. coli. The expressed enzyme is then purified using various chromatographic techniques to obtain a highly pure and active form of Tthn-DC.
Wissenschaftliche Forschungsanwendungen
Tthn-DC has a wide range of applications in scientific research, including DNA sequencing, PCR amplification, and site-directed mutagenesis. The enzyme is particularly useful for applications that require high fidelity and thermostability, such as PCR amplification of long DNA fragments and sequencing of GC-rich regions.
Eigenschaften
CAS-Nummer |
135269-59-9 |
|---|---|
Produktname |
Tthn-DC |
Molekularformel |
C19H23N3O7 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one |
InChI |
InChI=1S/C19H23N3O7/c23-8-12-11(24)7-14(29-12)22-6-5-13(21-19(22)28)20-15-9-3-1-2-4-10(9)16(25)18(27)17(15)26/h1-6,11-12,14-18,23-27H,7-8H2,(H,20,21,28) |
InChI-Schlüssel |
DWQRDTGCDYHCDG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Synonyme |
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2'-deoxycytidine TTHN-DC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



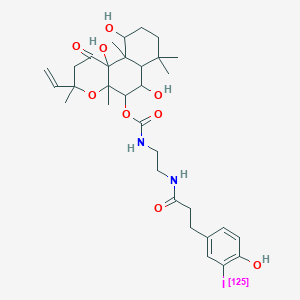
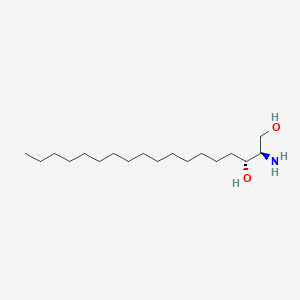

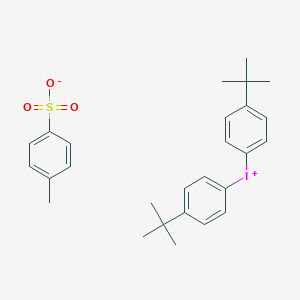
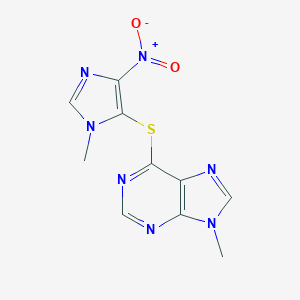
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
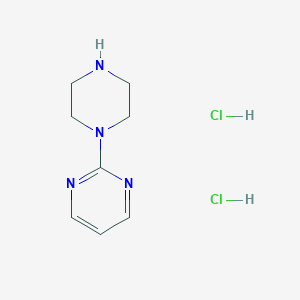
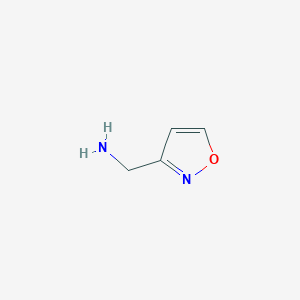
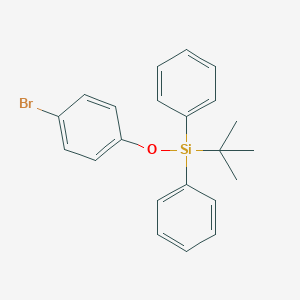
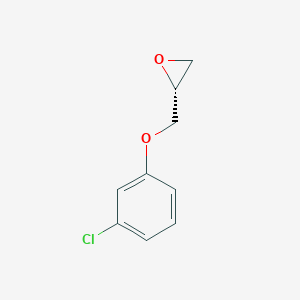
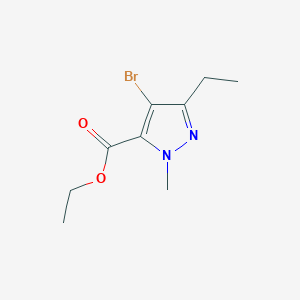
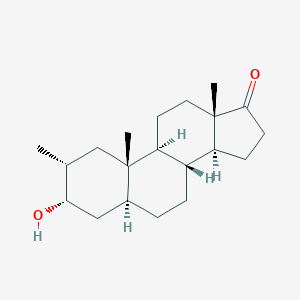

![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)